1-Nitro-4-(trifluoromethoxy)benzene

説明

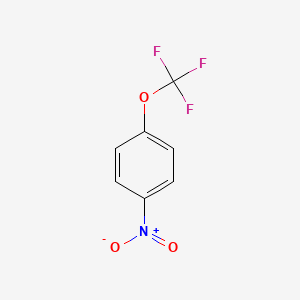

Structure

2D Structure

3D Structure

特性

IUPAC Name |

1-nitro-4-(trifluoromethoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4F3NO3/c8-7(9,10)14-6-3-1-5(2-4-6)11(12)13/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBEIKVUMDBCCRW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1[N+](=O)[O-])OC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4F3NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10334944 | |

| Record name | 1-Nitro-4-(trifluoromethoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10334944 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

713-65-5 | |

| Record name | 1-Nitro-4-(trifluoromethoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10334944 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | , 1-nitro-4-(trifluoromethoxy)-Benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

1-Nitro-4-(trifluoromethoxy)benzene CAS number 713-65-5

An In-Depth Technical Guide to 1-Nitro-4-(trifluoromethoxy)benzene (CAS 713-65-5)

Introduction: A Versatile Fluorinated Building Block

This compound is a specialized aromatic compound that has garnered significant attention in synthetic chemistry.[1] Identified by its CAS number 713-65-5, this intermediate is distinguished by two key functional groups: a nitro group (-NO₂) and a trifluoromethoxy group (-OCF₃) at the para position of a benzene ring.[1][2] The interplay of these groups imparts unique electronic properties, reactivity, and physiological characteristics to the molecule and its derivatives.[2] The trifluoromethoxy group, in particular, is a highly valued substituent in modern drug discovery and agrochemical research. It serves as a lipophilic hydrogen bond acceptor and can significantly enhance metabolic stability and bioavailability of parent molecules.[1] Consequently, this compound is not merely a chemical reagent but a strategic building block for accessing novel, high-performance compounds.[1][2] This guide provides an in-depth exploration of its properties, synthesis, reactivity, and applications for professionals in chemical research and development.

Physicochemical and Spectroscopic Profile

The physical and chemical characteristics of a compound are foundational to its application in synthesis. This compound is typically a light orange to yellow clear liquid at room temperature.[2][3] Its key properties are summarized below for quick reference.

| Property | Value | Source(s) |

| CAS Number | 713-65-5 | [2][3][4] |

| Molecular Formula | C₇H₄F₃NO₃ | [2][4][5] |

| Molecular Weight | 207.11 g/mol | [2][4][5] |

| Appearance | Light orange to yellow to green clear liquid | [2][3] |

| Melting Point | 15 °C | [1][2][3] |

| Boiling Point | 60 °C at 4 mmHg; 87-89 °C at 15 mmHg | [2][3][6] |

| Density | ~1.45 g/cm³ | [1][2][3] |

| Refractive Index (n20D) | ~1.47 | [2][7][8] |

| Flash Point | 85.3 ± 25.9 °C | [1][3] |

| InChIKey | UBEIKVUMDBCCRW-UHFFFAOYSA-N | [3][5] |

Spectroscopic analysis confirms the structure of this compound. Fourier-transform infrared (FTIR) and FT-Raman spectroscopy have been used extensively for its characterization. Key vibrational bands include C-H stretching in the 3000-3100 cm⁻¹ region and C-C stretching vibrations between 1400 and 1650 cm⁻¹. The nitro group (NO₂) exhibits strong characteristic absorptions for asymmetric and symmetric stretching in the ranges of 1570-1485 cm⁻¹ and 1370-1320 cm⁻¹, respectively. For this molecule, the asymmetric stretching mode is identified around 1532 cm⁻¹ in the IR spectrum.

Synthesis and Production

The synthesis of this compound typically involves sophisticated organic chemistry techniques that require precise control over reaction conditions to achieve high purity (≥98%).[1] A common laboratory and industrial approach is the electrophilic nitration of (trifluoromethoxy)benzene.

Caption: Workflow for the synthesis of this compound.

Experimental Protocol: Nitration of (Trifluoromethoxy)benzene

This protocol describes a representative procedure. The causality for using a mixture of nitric and sulfuric acid is that sulfuric acid acts as a catalyst, protonating nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active species in the nitration reaction.

-

Preparation: In a reaction vessel equipped with a stirrer, thermometer, and dropping funnel, carefully add a cooled mixture of concentrated sulfuric acid and concentrated nitric acid. Maintain the temperature below 10 °C using an ice bath.

-

Addition of Substrate: Slowly add (trifluoromethoxy)benzene to the nitrating mixture dropwise, ensuring the reaction temperature does not exceed 15-20 °C. The trifluoromethoxy group is an ortho-, para-directing deactivator, meaning the reaction is slower than with benzene, and substitution occurs primarily at the para position due to steric hindrance at the ortho positions.

-

Reaction: After the addition is complete, allow the mixture to stir at room temperature for several hours until the reaction is complete, as monitored by techniques like TLC or GC.

-

Work-up: Pour the reaction mixture carefully over crushed ice. The product, being insoluble in water, will separate.

-

Purification: The crude product can be separated and purified by extraction with a suitable organic solvent (e.g., dichloromethane), followed by washing, drying, and distillation under reduced pressure to yield the pure this compound.[1]

Chemical Reactivity and Key Transformations

The chemistry of this compound is dominated by the reactivity of its nitro group. This group is a versatile functional handle that can be transformed into a variety of other functionalities, most notably an amino group.[2]

Reduction to 4-(Trifluoromethoxy)aniline

The most significant application of this compound is its use as a precursor to 4-(trifluoromethoxy)aniline.[1] This aniline derivative is a crucial intermediate for a wide range of pharmaceuticals and agrochemicals.[1][2] The reduction of the nitro group is a cornerstone transformation in industrial organic synthesis.[9][10] While various reducing agents can be employed, a common and industrially viable method involves the use of iron powder in the presence of an acid, such as hydrochloric acid.[11][12] This method is favored for its cost-effectiveness and efficiency over catalytic hydrogenation which may require specialized high-pressure equipment.[11]

Caption: Key transformation of the nitro group to an amine.

Experimental Protocol: Reduction with Iron and HCl

-

Setup: Charge a reaction flask with this compound and a solvent such as methanol or ethanol.[11]

-

Addition of Reagents: Add iron powder and a catalytic amount of concentrated hydrochloric acid to the mixture.[11] The reaction is typically heated to reflux (around 60-65 °C).[11] The iron acts as the electron donor for the reduction, while the acid helps to activate the iron surface and serves as a proton source.

-

Monitoring: The reaction is stirred and monitored for completion by TLC or GC analysis.[11]

-

Work-up: Upon completion, the solid iron sludge is removed by filtration through a celite bed.[11] The solvent is then removed from the filtrate by evaporation.

-

Isolation: The pH of the residue is adjusted to be basic (pH 9-10) to deprotonate the anilinium salt and liberate the free aniline.[11] The crude product is then extracted with an organic solvent like dichloromethane, washed to remove inorganic impurities, and the solvent is evaporated to yield 4-(trifluoromethoxy)aniline.[11]

Applications in Drug Development and Agrochemicals

This compound is a valuable intermediate primarily because its reduction product, 4-(trifluoromethoxy)aniline, is a key building block in many biologically active molecules.[2][13]

-

Pharmaceutical Development: The -OCF₃ group is often incorporated into drug candidates to improve their pharmacological profile.[1] It enhances lipophilicity, which can improve membrane permeability, and increases metabolic stability by blocking potential sites of oxidative metabolism.[1] This leads to improved drug efficacy and duration of action.

-

Agrochemicals: In the agrochemical industry, fluorinated compounds often exhibit enhanced biological activity.[2] 4-(Trifluoromethoxy)aniline, derived from the title compound, is a precursor in the synthesis of various pesticides and herbicides.[1][13]

-

Materials Science: The thermal and chemical resistance properties imparted by the fluorinated group make this compound and its derivatives useful in the development of advanced polymers and coatings for industries like electronics and aerospace.[2]

Safety and Handling

As with any chemical reagent, proper handling of this compound is essential. It is classified as a hazardous chemical.[14][15]

-

Hazards: It is known to cause skin irritation and serious eye irritation.[14][15] It may also cause respiratory irritation.[14][15] It is a combustible liquid.[13]

-

Personal Protective Equipment (PPE): Always wear appropriate protective gloves, clothing, and eye/face protection when handling this compound.[14][15] Work should be conducted in a well-ventilated area or a fume hood to avoid inhalation of vapors.[14][15]

-

Storage: The compound should be stored in a tightly closed container in a dry, cool, and well-ventilated place, away from heat and sources of ignition.[2][14] It is stable under normal storage conditions.[14]

-

First Aid: In case of contact with skin, wash immediately with plenty of soap and water.[15] If it gets in the eyes, rinse cautiously with water for several minutes.[14][15] If inhaled, move the person to fresh air.[15] Seek medical attention if irritation or other symptoms persist.[14][15]

This product is intended for research and development use only and must be handled by technically qualified individuals.[4][7]

References

- 1. innospk.com [innospk.com]

- 2. chemimpex.com [chemimpex.com]

- 3. 4-(Trifluoromethoxy)nitrobenzene | 713-65-5 [chemicalbook.com]

- 4. scbt.com [scbt.com]

- 5. This compound | C7H4F3NO3 | CID 522405 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chemsynthesis.com [chemsynthesis.com]

- 7. 713-65-5 4-Trifluoromethoxy nitrobenzene AKSci S669 [aksci.com]

- 8. 713-65-5 | CAS DataBase [chemicalbook.com]

- 9. researchgate.net [researchgate.net]

- 10. chemrxiv.org [chemrxiv.org]

- 11. WO2016125185A2 - Process for the preparation of 4-substituted-1-(trifluoromethoxy)benzene compounds - Google Patents [patents.google.com]

- 12. youtube.com [youtube.com]

- 13. This compound|CAS 713-65-5 [benchchem.com]

- 14. fishersci.com [fishersci.com]

- 15. WERCS Studio - Application Error [assets.thermofisher.com]

1-Nitro-4-(trifluoromethoxy)benzene molecular weight and formula

An In-Depth Technical Guide to 1-Nitro-4-(trifluoromethoxy)benzene for Advanced Research and Development

Introduction

This compound (CAS No: 713-65-5) is a specialized aromatic compound that has garnered significant attention in organic chemistry and applied sciences.[1] Its structure, which uniquely combines a nitro group and a trifluoromethoxy group on a benzene ring, makes it a highly valuable intermediate in the synthesis of complex molecules.[2] The trifluoromethoxy (-OCF3) moiety, in particular, is of strategic importance in drug discovery and materials science. It can enhance critical properties such as lipophilicity and metabolic stability, which are highly desirable for developing advanced pharmaceutical agents and materials.[1][3]

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals. It consolidates critical information on the physicochemical properties, synthesis, applications, analytical characterization, and safety protocols associated with this compound, providing field-proven insights to support advanced research and development endeavors.

Chapter 1: Molecular Characteristics and Physicochemical Properties

A thorough understanding of a compound's fundamental properties is the bedrock of its effective application in research and synthesis. This compound is primarily characterized by its distinct molecular formula and weight, which dictate its stoichiometric behavior in chemical reactions.

The physical properties of this compound have been well-documented, making it a predictable and reliable reagent under controlled laboratory conditions. These key characteristics are summarized in the table below.

| Property | Value | Source(s) |

| IUPAC Name | This compound | [4] |

| CAS Number | 713-65-5 | [1][4][5][6] |

| Appearance | Light orange to yellow to green clear liquid | [1][5][7][8] |

| Melting Point | 15 °C | [1][5][8] |

| Boiling Point | 60 °C at 4 mmHg; 217.4 °C at 760 mmHg | [1][5] |

| Density | ~1.45 g/cm³ at 20 °C | [5][8] |

| Refractive Index | n20/D 1.47 | [1][5] |

| Solubility | Insoluble in water; Soluble in chloroform, sparingly in methanol | [8] |

The compound's appearance as a light-colored liquid at room temperature (melting point of 15°C) and its solubility profile make it suitable for a variety of organic synthesis protocols.[1][5][8]

Chapter 2: Synthesis and Mechanistic Insights

The primary industrial route for producing this compound is through the electrophilic nitration of trifluoromethoxybenzene. This reaction leverages a standard nitrating mixture of concentrated sulfuric acid and nitric acid, which generates the highly electrophilic nitronium ion (NO₂⁺) in situ.

The trifluoromethoxy group is an ortho-, para-directing deactivator. However, due to steric hindrance from the bulky -OCF₃ group, the para-substituted product is formed as the major isomer, which simplifies purification.[9]

Experimental Protocol: Synthesis via Nitration

This protocol describes a representative lab-scale synthesis of this compound.

-

Preparation: In a three-necked flask equipped with a dropping funnel, thermometer, and magnetic stirrer, cool concentrated sulfuric acid.

-

Nitrating Mixture: Slowly add concentrated nitric acid to the sulfuric acid while maintaining a low temperature (0-5°C) with an ice bath.

-

Substrate Addition: Add trifluoromethoxybenzene dropwise to the nitrating mixture, ensuring the reaction temperature does not exceed 35°C.[9]

-

Reaction: Stir the mixture at room temperature and monitor for completion using an appropriate method (e.g., Thin Layer Chromatography or Gas Chromatography).

-

Workup: Carefully pour the reaction mixture over crushed ice and water. The product will separate as an organic layer.

-

Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane).

-

Purification: Combine the organic layers, wash with a dilute sodium bicarbonate solution and then with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product. Further purification can be achieved by vacuum distillation.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Chapter 3: Core Applications in Drug Discovery and Materials Science

The true value of this compound lies in its role as a versatile building block for high-value downstream products.[10][11]

Pharmaceutical Development

In medicinal chemistry, the introduction of fluorine-containing groups is a well-established strategy to enhance a drug candidate's pharmacokinetic profile.[3] The trifluoromethoxy group is particularly effective at increasing lipophilicity and metabolic stability, which can improve oral bioavailability and prolong a drug's half-life.[1][2]

A primary application of this compound is its use as a precursor for 4-(trifluoromethoxy)aniline . This aniline derivative is a key intermediate for numerous pharmaceuticals.[1][11] The conversion is achieved through the reduction of the nitro group. While various reduction methods exist, using iron powder in the presence of an acid like hydrochloric acid is a cost-effective and industrially scalable process.[9]

Experimental Protocol: Reduction to 4-(trifluoromethoxy)aniline

This protocol is adapted from established industrial methods.[9]

-

Setup: Charge a reaction vessel with methanol, iron powder, and a small amount of concentrated hydrochloric acid.

-

Heating: Heat the mixture to a moderate temperature (e.g., 60-65°C).

-

Addition: Slowly add this compound to the stirred suspension.

-

Reaction Monitoring: Maintain the temperature and stir until the reaction is complete (monitored by GC or TLC).

-

Filtration: Cool the reaction mass and filter it through a celite bed to remove the iron sludge.

-

Solvent Removal: Concentrate the filtrate by evaporating the methanol.

-

pH Adjustment & Extraction: Add water and dichloromethane to the residue. Adjust the pH to 9-10 with a suitable base to deprotonate the anilinium salt. Separate the organic layer.

-

Isolation: Dry the organic layer and evaporate the solvent to obtain crude 4-(trifluoromethoxy)aniline. The product can be further purified by distillation.

Reduction Workflow Diagram

Caption: Key steps for the reduction of the nitro group to form aniline.

Agrochemicals and Advanced Materials

Beyond pharmaceuticals, this compound is a crucial intermediate in the agrochemical industry for producing modern herbicides and pesticides.[2] It also serves as a precursor in the synthesis of specialty dyes, pigments, polymers, and liquid crystal materials, where its unique electronic properties and stability are highly valued.[10][11]

Chapter 4: Analytical Characterization and Spectroscopic Profile

The identity and purity of this compound are typically confirmed using standard analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[8] Furthermore, its vibrational properties have been studied in detail using Fourier Transform Infrared (FTIR) and FT-Raman spectroscopy. These analyses provide a molecular fingerprint, confirming the presence of key functional groups.

| Spectroscopic Feature | Wavenumber (cm⁻¹) | Assignment | Source |

| FTIR | 3125, 3115, 3082 | Aromatic C-H Stretch | |

| FTIR / FT-Raman | 1619, 1597 / 1625, 1600 | Aromatic C-C Stretch | |

| FTIR / FT-Raman | 1532 / 1540 | NO₂ Asymmetric Stretch |

These spectral data, validated through density functional theory (DFT) calculations, provide an unambiguous assignment of the compound's fundamental vibrational modes.

Chapter 5: Safety, Handling, and Storage

As with any active chemical reagent, proper handling of this compound is essential to ensure laboratory safety. It is classified as a combustible liquid that causes skin and eye irritation and may cause respiratory irritation.[6][12]

| Hazard Information | Details |

| GHS Pictogram | GHS07 (Exclamation Mark) |

| Signal Word | Warning |

| Hazard Statements | H227: Combustible liquidH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation |

Source:[13]

Recommended Safety Protocols

-

Handling: Use only in a well-ventilated area, preferably within a chemical fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.[12] Avoid breathing vapors or mist.[12]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from heat, sparks, and open flames.[6][12]

-

First Aid:

-

Eye Contact: Immediately rinse with plenty of water for at least 15 minutes. Remove contact lenses if present and easy to do. Seek medical attention.[12]

-

Skin Contact: Wash off immediately with plenty of soap and water. If irritation persists, seek medical advice.[9][12]

-

Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.[12]

-

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[12][14]

Conclusion

This compound is more than a simple chemical intermediate; it is an enabling tool for innovation in science and industry. Its well-defined physicochemical properties and predictable reactivity make it a reliable component in complex synthetic pathways. For professionals in drug discovery, its trifluoromethoxy group offers a proven method for enhancing the pharmacokinetic properties of new therapeutic agents. As research into fluorinated compounds continues to expand, the demand for high-quality this compound is expected to grow, solidifying its role in the development of next-generation pharmaceuticals, agrochemicals, and advanced materials.[1]

References

- 1. innospk.com [innospk.com]

- 2. nbinno.com [nbinno.com]

- 3. pharmacyjournal.org [pharmacyjournal.org]

- 4. This compound | C7H4F3NO3 | CID 522405 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chemimpex.com [chemimpex.com]

- 6. This compound | 713-65-5 | TCI AMERICA [tcichemicals.com]

- 7. qi-chem.com [qi-chem.com]

- 8. 4-(Trifluoromethoxy)nitrobenzene | 713-65-5 [chemicalbook.com]

- 9. WO2016125185A2 - Process for the preparation of 4-substituted-1-(trifluoromethoxy)benzene compounds - Google Patents [patents.google.com]

- 10. nbinno.com [nbinno.com]

- 11. This compound|CAS 713-65-5 [benchchem.com]

- 12. WERCS Studio - Application Error [assets.thermofisher.com]

- 13. This compound | 713-65-5 [sigmaaldrich.cn]

- 14. This compound | 713-65-5 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

structure and bonding in 1-Nitro-4-(trifluoromethoxy)benzene

An In-depth Technical Guide to the Structure and Bonding of 1-Nitro-4-(trifluoromethoxy)benzene

Authored by: A Senior Application Scientist

Foreword: The Strategic Importance of Fluorinated Motifs in Modern Chemistry

In the landscape of contemporary chemical research, particularly within drug discovery and materials science, the strategic incorporation of fluorine-containing functional groups has become a cornerstone of molecular design. Among these, the trifluoromethoxy (-OCF3) group has emerged as a uniquely powerful substituent, offering a nuanced blend of electronic and steric properties. When paired with a potent electron-withdrawing group like the nitro (-NO2) function on an aromatic scaffold, as in this compound, the resultant molecule becomes a highly versatile and reactive intermediate. This guide provides a comprehensive exploration of the intricate relationship between the structure, bonding, and reactivity of this pivotal compound, offering insights for researchers, scientists, and drug development professionals aiming to leverage its unique characteristics.

Molecular Architecture and Geometric Considerations

This compound, with the chemical formula C₇H₄F₃NO₃, presents a fascinating case study in substituent-induced structural modifications of an aromatic ring.[1][2] Computational studies, specifically those employing Density Functional Theory (DFT) at the B3LYP/6-31+G(d,p) level, have provided significant insights into its optimized geometry.

The molecule's core is a benzene ring, substituted at the C1 and C4 positions. This para-substitution pattern dictates a fundamental symmetry. However, the electronic demands of the nitro and trifluoromethoxy groups cause subtle but significant distortions in the ring's planarity and bond lengths compared to unsubstituted benzene.

Table 1: Calculated Geometrical Parameters

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

| C-NO₂ | ~1.48 | O-N-O | ~125 |

| N-O | ~1.22 | C-C-N | ~118 |

| C-OCF₃ | ~1.36 | C-O-C | ~119 |

| O-CF₃ | ~1.42 | O-C-F | ~106 |

| C-F | ~1.34 | F-C-F | ~108 |

| C-C (aromatic) | 1.38 - 1.40 | C-C-C (aromatic) | 118 - 121 |

Note: Values are representative and derived from DFT calculations. Actual experimental values from crystal structures may vary slightly.

The data reveals that the C-NO₂ bond is relatively long, indicative of a single bond, while the N-O bonds are intermediate between single and double bonds due to resonance. The C-OCF₃ bond is shorter than a typical C-O single bond, suggesting some degree of double bond character from the oxygen's lone pair participation, though this is significantly attenuated by the fluorine atoms.

The Electronic Landscape: A Tale of Two Electron-Withdrawing Groups

The defining characteristic of this compound is its profoundly electron-deficient aromatic ring. This is a direct consequence of the powerful and synergistic electron-withdrawing nature of both the nitro and trifluoromethoxy substituents. Their effects are best understood by dissecting their inductive and resonance contributions.

-

The Nitro (-NO₂) Group: This is one of the most powerful electron-withdrawing groups in organic chemistry.[3]

-

Inductive Effect (-I): The high electronegativity of the nitrogen and oxygen atoms pulls electron density away from the ring through the sigma bond framework.

-

Resonance Effect (-M): The nitro group can delocalize the ring's π-electrons onto its oxygen atoms, as depicted in its resonance structures. This effect withdraws electron density specifically from the ortho and para positions. The Hammett constant (σₚ) for the nitro group is +0.78, quantifying its strong electron-withdrawing capability.[4]

-

-

The Trifluoromethoxy (-OCF₃) Group: The electronic nature of this group is more complex but ultimately strongly deactivating.

-

Inductive Effect (-I): The three highly electronegative fluorine atoms create an intense dipole, pulling electron density away from the oxygen, and subsequently, from the aromatic ring. This is the dominant effect. The -OCF₃ group is considered a potent long-range electron-withdrawing substituent due to this powerful inductive pull.[5][6]

-

Resonance Effect (+M): The oxygen atom possesses lone pairs that can, in principle, donate into the aromatic π-system. However, this resonance donation is severely impeded by the strong inductive withdrawal from the attached CF₃ group, which makes the oxygen lone pairs less available for delocalization.[7]

-

The combined influence of these two groups renders the benzene ring highly electrophilic and significantly alters its reactivity profile compared to unsubstituted benzene.

References

- 1. This compound | C7H4F3NO3 | CID 522405 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. innospk.com [innospk.com]

- 3. Superelectrophiles and the effects of trifluoromethyl substituents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. global.oup.com [global.oup.com]

- 5. The trifluoromethoxy group: a long-range electron-withdrawing substituent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The trifluoromethoxy group: a long-range electron-withdrawing substituent. | Sigma-Aldrich [sigmaaldrich.com]

- 7. reddit.com [reddit.com]

solubility of 1-Nitro-4-(trifluoromethoxy)benzene in organic solvents

An In-Depth Technical Guide to the Solubility of 1-Nitro-4-(trifluoromethoxy)benzene in Organic Solvents

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of this compound (CAS No. 713-65-5). As a critical intermediate in the synthesis of pharmaceuticals, agrochemicals, and advanced materials, a thorough understanding of its behavior in various organic solvents is paramount for process optimization, purification, and formulation.[1][2][3] This document synthesizes theoretical principles with practical, field-proven methodologies for solubility determination and application, serving as an essential resource for professionals in chemical research and development.

Introduction: The Significance of a Versatile Building Block

This compound is an aromatic compound distinguished by the presence of a nitro group (-NO₂) and a trifluoromethoxy group (-OCF₃) on a benzene ring.[1][3] This unique substitution pattern imparts valuable electronic properties, making it a versatile precursor in organic synthesis.[1][3] The trifluoromethoxy moiety, in particular, is highly sought after in medicinal chemistry for its ability to enhance metabolic stability and lipophilicity, properties that can significantly improve the pharmacokinetic profile of drug candidates.[1]

Predicting and controlling the solubility of this intermediate is fundamental to:

-

Reaction Kinetics: Ensuring reactants are in the same phase for efficient chemical transformation.

-

Purification: Developing effective crystallization and chromatography protocols.[4][5]

-

Process Scaling: Designing scalable and reproducible manufacturing processes.

-

Formulation: Gauging bioavailability and developing stable formulations for agrochemical and pharmaceutical applications.[6][7]

This guide provides the foundational knowledge required to manipulate and leverage the solubility of this compound effectively.

Physicochemical Profile

A compound's intrinsic properties are the primary determinants of its solubility. The key physicochemical characteristics of this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 713-65-5 | [1][8] |

| Molecular Formula | C₇H₄F₃NO₃ | [1][3][8] |

| Molecular Weight | 207.11 g/mol | [3][8] |

| Appearance | Light yellow to orange clear liquid or solid | [1][3][9] |

| Melting Point | 15 °C | [1][3][10] |

| Boiling Point | 217.4 ± 35.0 °C at 760 mmHg; 60 °C at 4 mmHg | [1][3] |

| Density | ~1.45 - 1.5 g/cm³ | [1][3] |

| Water Solubility | Not miscible or difficult to mix | [10] |

| Refractive Index | n20/D 1.47 | [3] |

Note: As the melting point is near room temperature (15°C), the compound may be encountered as either a liquid or a solid depending on ambient conditions.[1][3][10]

Theoretical Underpinnings of Solubility

The principle of "similia similibus solvuntur" or "like dissolves like" is the cornerstone of solubility prediction.[11] The solubility of this compound is a direct consequence of its molecular structure, which presents a balance of polar and non-polar characteristics.

-

Aromatic System: The benzene ring is inherently non-polar and hydrophobic, favoring interactions with non-polar or moderately polar solvents.

-

Nitro Group (-NO₂): This is a strong electron-withdrawing and polar group, capable of dipole-dipole interactions.

-

Trifluoromethoxy Group (-OCF₃): This group is highly lipophilic and a potent electron-withdrawer, but its polarity contribution is complex. It enhances solubility in less polar environments.[1]

This combination suggests that this compound will exhibit favorable solubility in a range of organic solvents, particularly those that are moderately polar and aprotic. While experimental data is the gold standard, predictive thermodynamic models such as UNIFAC and COSMO-RS can provide useful estimations for solvent screening where empirical data is unavailable.[12]

Solubility Profile in Common Organic Solvents

While extensive quantitative public data is limited, a qualitative and semi-quantitative profile can be constructed from available literature and chemical principles.

| Solvent Class | Solvent Example | Expected Solubility | Rationale & Observations |

| Halogenated | Chloroform (CHCl₃) | Soluble | Explicitly mentioned as a suitable solvent.[10] Its polarity is well-matched to the solute. |

| Dichloromethane (CH₂Cl₂) | Highly Soluble | Similar to chloroform, it effectively solvates the aromatic and functional group components. | |

| Ketones | Acetone | Highly Soluble | A polar aprotic solvent capable of strong dipole-dipole interactions with the nitro group. |

| Ethers | Diethyl Ether | Soluble | A common non-polar solvent suitable for dissolving many organic compounds.[13] |

| Tetrahydrofuran (THF) | Highly Soluble | A polar aprotic ether that is an excellent solvent for a wide range of organic molecules. | |

| Esters | Ethyl Acetate | Highly Soluble | A moderately polar solvent widely used in chromatography and extraction for similar compounds. |

| Aromatics | Toluene | Soluble | The aromatic ring of toluene interacts favorably with the benzene ring of the solute via π-stacking. |

| Alcohols | Methanol (MeOH) | Sparingly Soluble | Explicitly mentioned as sparingly soluble.[10] The strong hydrogen-bonding network of methanol is not ideally suited for solvating the largely lipophilic solute. |

| Ethanol (EtOH) | Moderately Soluble | Expected to be slightly more soluble than in methanol due to its increased non-polar character. | |

| Non-polar | Hexanes | Moderately Soluble | The non-polar nature of hexane interacts well with the aromatic ring, but less so with the polar nitro group. |

| Aqueous | Water | Insoluble | The compound is predominantly hydrophobic and lacks the ability to form strong hydrogen bonds with water.[10] |

Experimental Protocol: Isothermal Equilibrium Solubility Determination

To obtain precise, quantitative solubility data, the isothermal equilibrium (or "shake-flask") method is the most reliable and widely accepted technique.[14] This protocol ensures that the solvent is fully saturated with the solute at a constant, controlled temperature.

Step-by-Step Methodology

-

Preparation: Add an excess amount of solid this compound to a known volume of the selected organic solvent in a sealed, temperature-controlled vessel (e.g., a jacketed glass reactor or a vial in a shaker bath). The presence of undissolved solid is critical to ensure saturation.

-

Equilibration: Agitate the mixture at a constant, precisely controlled temperature for a sufficient duration to ensure equilibrium is reached (typically 24-72 hours).[14] Causality: This extended period allows the rates of dissolution and precipitation to become equal, resulting in a constant, maximum concentration of the solute in the solvent.

-

Phase Separation: Cease agitation and allow the suspension to settle for several hours at the same constant temperature. This allows the excess solid to precipitate, leaving a clear, saturated supernatant.

-

Sampling & Filtration: Carefully withdraw a known volume of the clear supernatant using a pre-heated or temperature-equilibrated syringe. Immediately filter the sample through a fine-pored (e.g., 0.22 µm) filter to remove any microscopic solid particles. Causality: Filtration is crucial to prevent undissolved solid from artificially inflating the measured concentration. The syringe should be at the experimental temperature to prevent premature crystallization upon cooling.

-

Quantification: Dilute the filtered sample with a suitable solvent and analyze the concentration using a validated analytical method, such as:

-

High-Performance Liquid Chromatography (HPLC): Ideal for accurate quantification with a UV detector.

-

Gravimetric Analysis: Carefully evaporate the solvent from a known mass or volume of the filtrate and weigh the residual solute. This method is simple but can be less precise.

-

-

Calculation: Calculate the solubility in the desired units (e.g., mg/mL, mol/L, or mole fraction) based on the measured concentration and the initial volume of the sample.

Workflow for Solubility Determination

Caption: Isothermal equilibrium method for solubility determination.

Application Focus: Recrystallization for Purification

Understanding the relationship between temperature and solubility is key to purification by recrystallization.[5][15] The ideal recrystallization solvent for this compound is one in which the compound is highly soluble at elevated temperatures but has low solubility at room temperature or below.[16]

Solvent System Selection: A mixed solvent system, such as ethanol/water or hexane/ethyl acetate, is often effective.[15]

-

Dissolve the impure compound in the minimum amount of a hot "good" solvent (e.g., ethanol or ethyl acetate) in which it is very soluble.

-

Slowly add a "poor" solvent (e.g., water or hexane), in which the compound is less soluble, to the hot solution until it becomes slightly cloudy (the saturation point).

-

Add a few more drops of the hot "good" solvent to redissolve the precipitate and render the solution clear.

-

Allow the solution to cool slowly. As the temperature decreases, the solubility drops, and pure crystals of this compound will form, leaving impurities behind in the solvent mixture.[4][16]

Safety and Handling

According to its Safety Data Sheet (SDS), this compound presents several hazards.[17][18][19]

-

Hazards: Causes skin irritation, serious eye irritation, and may cause respiratory irritation.[17]

-

Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated fume hood while wearing appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[17][19]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from sources of ignition.[17][19]

Conclusion

This compound demonstrates broad solubility in common polar aprotic and non-polar organic solvents, while showing limited solubility in highly polar protic solvents like methanol and being virtually insoluble in water. This behavior is a direct result of its unique molecular architecture, which combines a lipophilic aromatic system with polar functional groups. For high-precision applications, the isothermal equilibrium method is recommended for generating quantitative solubility data. This knowledge is not merely academic; it is a critical tool for optimizing synthetic routes, developing robust purification protocols, and advancing the design of novel chemical entities in the pharmaceutical and materials science industries.

References

- 1. innospk.com [innospk.com]

- 2. nbinno.com [nbinno.com]

- 3. chemimpex.com [chemimpex.com]

- 4. m.youtube.com [m.youtube.com]

- 5. mt.com [mt.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Predicting solubility curves via a thermodynamic cycle and machine learning - American Chemical Society [acs.digitellinc.com]

- 8. This compound | C7H4F3NO3 | CID 522405 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. This compound | 713-65-5 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 10. 4-(Trifluoromethoxy)nitrobenzene | 713-65-5 [chemicalbook.com]

- 11. chem.ws [chem.ws]

- 12. researchgate.net [researchgate.net]

- 13. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 14. m.youtube.com [m.youtube.com]

- 15. Tips & Tricks [chem.rochester.edu]

- 16. youtube.com [youtube.com]

- 17. WERCS Studio - Application Error [assets.thermofisher.com]

- 18. 4-(Trifluoromethoxy)nitrobenzene - Safety Data Sheet [chemicalbook.com]

- 19. fishersci.com [fishersci.com]

Spectroscopic Data of 1-Nitro-4-(trifluoromethoxy)benzene: A Technical Guide

Introduction

1-Nitro-4-(trifluoromethoxy)benzene is an aromatic compound of significant interest in the fields of pharmaceutical development, materials science, and agrochemicals.[1][2] Its molecular structure, featuring a nitro group and a trifluoromethoxy group on a benzene ring, imparts unique electronic properties and reactivity. This guide provides an in-depth analysis of the spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This information is crucial for the unambiguous identification and characterization of the compound, ensuring its purity and suitability for various applications.

Molecular Structure and Predicted Spectroscopic Features

The structure of this compound (CAS Number: 713-65-5, Molecular Formula: C₇H₄F₃NO₃, Molecular Weight: 207.11 g/mol ) is characterized by a 1,4-disubstituted benzene ring.[3][4] The electron-withdrawing nature of both the nitro (-NO₂) and trifluoromethoxy (-OCF₃) groups significantly influences the electronic environment of the aromatic ring, which is directly reflected in its spectroscopic signatures.

-

NMR Spectroscopy : The symmetry of the para-substituted ring will result in a simplified NMR spectrum. The strong deshielding effect of the nitro group is expected to cause the protons and carbons ortho to it to resonate at a lower field (higher ppm). The trifluoromethoxy group also exerts a deshielding effect.

-

IR Spectroscopy : The presence of the nitro group will give rise to characteristic strong absorption bands corresponding to its symmetric and asymmetric stretching vibrations. The C-F bonds of the trifluoromethoxy group and the aromatic C-H bonds will also produce distinct signals.

-

Mass Spectrometry : The mass spectrum is expected to show a prominent molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns resulting from the loss of the nitro and trifluoromethoxy groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, ¹H, ¹³C, and ¹⁹F NMR are all highly informative.

¹H NMR Analysis

The ¹H NMR spectrum of a 1,4-disubstituted benzene ring with two different substituents exhibits a characteristic AA'XX' or, more simply, a two-doublet pattern, arising from the two sets of chemically non-equivalent aromatic protons.

-

Protons ortho to the Nitro Group (H-2, H-6) : These protons are expected to be the most deshielded due to the strong electron-withdrawing nature of the adjacent nitro group. They appear as a doublet at approximately 8.31 ppm .

-

Protons ortho to the Trifluoromethoxy Group (H-3, H-5) : These protons are less deshielded compared to those ortho to the nitro group and appear as a doublet at around 7.39 ppm .[5]

The coupling between these adjacent protons (ortho-coupling) typically results in a coupling constant (³J) of approximately 8-9 Hz .[6]

¹³C NMR Analysis

-

C-1 (ipso-carbon attached to -NO₂) : This quaternary carbon is expected to be significantly deshielded, appearing at the lowest field among the aromatic carbons.

-

C-4 (ipso-carbon attached to -OCF₃) : This quaternary carbon will also be deshielded.

-

C-2/C-6 : These carbons, adjacent to the nitro group, will be downfield.

-

C-3/C-5 : These carbons, adjacent to the trifluoromethoxy group, will be at a relatively higher field compared to C-2/C-6.

-

-OCF₃ Carbon : This carbon will appear as a quartet due to coupling with the three fluorine atoms.

¹⁹F NMR Analysis

¹⁹F NMR is a highly sensitive technique for the detection and characterization of fluorinated compounds. For this compound, a single signal is expected for the three equivalent fluorine atoms of the trifluoromethoxy group. Based on data for analogous compounds like 1-nitro-4-(trifluoromethyl)benzene, which shows a signal at -63.18 ppm, the chemical shift for the -OCF₃ group is anticipated to be in a similar region.[7]

Experimental Protocol for NMR Data Acquisition

A self-validating system for acquiring high-quality NMR data involves careful sample preparation and instrument setup.

-

Sample Preparation :

-

Dissolve approximately 5-10 mg of this compound in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃).

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

Ensure the sample height is adequate for the instrument's detector.

-

-

Instrument Setup :

-

Insert the sample into the NMR spectrometer.

-

Lock the instrument on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

-

Data Acquisition :

-

For ¹H NMR, acquire the spectrum using a standard pulse sequence.

-

For ¹³C NMR, use a proton-decoupled pulse sequence to obtain singlets for each carbon.

-

For ¹⁹F NMR, use an appropriate pulse sequence with a reference standard like CFCl₃.

-

-

Data Processing :

-

Apply Fourier transformation to the acquired free induction decay (FID).

-

Phase the spectrum and perform baseline correction.

-

Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS for ¹H and ¹³C).

-

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule. The IR spectrum of this compound is dominated by absorptions from the nitro, trifluoromethoxy, and aromatic moieties. A detailed vibrational analysis has been performed using Fourier Transform Infrared (FTIR) and FT-Raman spectroscopy.

-

N-O Stretching : The nitro group exhibits two characteristic strong stretching vibrations:

-

Asymmetric stretching: ~1532 cm⁻¹

-

Symmetric stretching: ~1350 cm⁻¹

-

-

C-F Stretching : The trifluoromethoxy group will show strong C-F stretching bands, typically in the region of 1100-1300 cm⁻¹.

-

C-O Stretching : The aryl ether C-O bond will have a stretching vibration in the 1200-1250 cm⁻¹ region.

-

Aromatic C-H Stretching : These vibrations are typically observed above 3000 cm⁻¹. For this compound, they are seen at 3125, 3115, 3082, and 2992 cm⁻¹.

-

Aromatic C=C Stretching : The benzene ring will show characteristic stretching vibrations in the 1450-1600 cm⁻¹ region.

Experimental Protocol for IR Data Acquisition (ATR-FTIR)

Attenuated Total Reflectance (ATR) is a convenient sampling technique for obtaining IR spectra of solid and liquid samples with minimal preparation.

-

Instrument Preparation :

-

Ensure the ATR crystal is clean. Record a background spectrum.

-

-

Sample Application :

-

Place a small amount of the this compound sample directly onto the ATR crystal.

-

If the sample is solid, apply pressure using the built-in clamp to ensure good contact with the crystal.

-

-

Data Acquisition :

-

Collect the sample spectrum over the desired wavenumber range (e.g., 4000-400 cm⁻¹).

-

-

Data Processing :

-

The instrument software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For this compound, electron ionization (EI) is a common method.

-

Molecular Ion (M⁺) : The mass spectrum shows a clear molecular ion peak at m/z = 207 , corresponding to the molecular weight of the compound.[5]

-

Fragmentation Pattern : Key fragments observed include:

-

m/z = 177 : Loss of NO

-

m/z = 161 : Loss of NO₂

-

m/z = 95 : A prominent peak, the origin of which may involve rearrangement.

-

m/z = 69 : Corresponding to the CF₃⁺ ion.

-

Experimental Protocol for MS Data Acquisition (EI-MS)

-

Sample Introduction :

-

Introduce a small amount of the sample into the ion source, often via a direct insertion probe or after separation by gas chromatography (GC).

-

-

Ionization :

-

Bombard the sample molecules with a beam of high-energy electrons (typically 70 eV) to induce ionization and fragmentation.

-

-

Mass Analysis :

-

Accelerate the resulting ions into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer) where they are separated based on their mass-to-charge ratio (m/z).

-

-

Detection :

-

Detect the separated ions to generate the mass spectrum.

-

Data Summary

| Spectroscopic Technique | Feature | Observed Value/Range |

| ¹H NMR | Protons ortho to -NO₂ | ~8.31 ppm (d) |

| Protons ortho to -OCF₃ | ~7.39 ppm (d) | |

| Ortho-coupling (³J) | ~8-9 Hz | |

| ¹³C NMR | Aromatic Carbons | Predicted in the 110-160 ppm range |

| ¹⁹F NMR | -OCF₃ | Predicted near -60 ppm |

| IR | NO₂ Asymmetric Stretch | ~1532 cm⁻¹ |

| NO₂ Symmetric Stretch | ~1350 cm⁻¹ | |

| C-H Aromatic Stretch | 3125, 3115, 3082, 2992 cm⁻¹ | |

| MS (EI) | Molecular Ion (M⁺) | m/z = 207 |

| Key Fragments | m/z = 177, 161, 95, 69 |

Integrated Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the integrated analysis of spectroscopic data to confirm the structure of this compound.

Caption: Integrated workflow for structural confirmation.

Conclusion

The collective spectroscopic data from NMR, IR, and MS provide a coherent and unambiguous characterization of this compound. The ¹H NMR confirms the 1,4-disubstitution pattern of the aromatic ring, while IR spectroscopy clearly identifies the key functional groups. Mass spectrometry validates the molecular weight and provides insight into the compound's fragmentation pathways. This comprehensive spectroscopic profile serves as a reliable reference for researchers and professionals in quality control and new product development.

References

- 1. scbt.com [scbt.com]

- 2. chemimpex.com [chemimpex.com]

- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 4. This compound | C7H4F3NO3 | CID 522405 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 4-(Trifluoromethoxy)nitrobenzene(713-65-5) 13C NMR [m.chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. rsc.org [rsc.org]

- 8. NMR Spectroscopy of Benzene Derivatives [moodle.tau.ac.il]

Introduction: The Strategic Importance of 1-Nitro-4-(trifluoromethoxy)benzene

An In-depth Technical Guide to the Electronic Properties of 1-Nitro-4-(trifluoromethoxy)benzene

For Researchers, Scientists, and Drug Development Professionals

This compound is a specialized aromatic compound that occupies a position of significant interest at the intersection of medicinal chemistry, materials science, and synthetic organic chemistry.[1][2] Its structure, featuring a benzene ring parasubstituted with a strongly electron-withdrawing nitro group (-NO₂) and a trifluoromethoxy group (-OCF₃), imparts a unique combination of electronic properties, reactivity, and physicochemical characteristics.[2] The trifluoromethoxy moiety, in particular, is a highly valued substituent in modern drug design. It is often employed as a "lipophilic hydrogen bond acceptor" and is known to enhance critical pharmacological parameters such as metabolic stability, lipophilicity, and bioavailability.[2] The nitro group serves as a versatile synthetic handle, most commonly for reduction to the corresponding aniline, a crucial precursor for a vast range of bioactive molecules and functional materials.[2][3]

This guide provides a comprehensive exploration of the core electronic properties of this compound, grounded in experimental data and computational analysis. We will delve into its molecular structure, spectroscopic signatures, and the synergistic electronic influence of its substituents, linking these fundamental properties to its practical applications as a key building block in pharmaceutical and agrochemical development.[1][4]

Molecular Structure and Synthesis

The defining characteristic of this compound is the electronic tug-of-war between the two powerful electron-withdrawing groups positioned at opposite ends of the aromatic ring. Understanding this interplay is fundamental to predicting its reactivity and properties.

Electronic Influence of Substituents

The electronic nature of the molecule is dominated by the following effects:

-

Nitro Group (-NO₂): This group is strongly deactivating, withdrawing electron density from the benzene ring through both a powerful negative inductive effect (-I) and a negative resonance effect (-R).

-

Trifluoromethoxy Group (-OCF₃): This group is also strongly deactivating. The three highly electronegative fluorine atoms create a potent -I effect, pulling electron density away from the ring through the oxygen atom. While the oxygen's lone pairs can theoretically donate electron density via a positive resonance effect (+R), this is significantly attenuated by the fluorine atoms, making the overall inductive withdrawal the dominant electronic influence.

The cumulative effect renders the aromatic ring highly electron-deficient, which has profound implications for its chemical reactivity, particularly towards electrophilic and nucleophilic aromatic substitution reactions.

Caption: Dominant electronic effects of the substituents.

Synthesis Pathway

An established industrial route to this compound involves the nitration of (trifluoromethoxy)benzene.[3] This electrophilic aromatic substitution reaction must be carefully controlled to favor the formation of the para isomer over the ortho isomer.

Experimental Protocol: Synthesis via Nitration

This protocol describes a general method for the nitration of (trifluoromethoxy)benzene.

1. Preparation of Nitrating Mixture:

-

In a flask equipped with a magnetic stirrer and cooled in an ice bath (0°C), slowly add concentrated nitric acid to concentrated sulfuric acid with continuous stirring. Maintain the temperature below 10°C. Causality: This exothermic reaction generates the nitronium ion (NO₂⁺), the active electrophile. Pre-cooling and slow addition are critical for safety and to prevent unwanted side reactions.

2. Nitration Reaction:

-

To the chilled nitrating mixture, add (trifluoromethoxy)benzene dropwise, ensuring the reaction temperature does not exceed 35°C.[3] Causality: The trifluoromethoxy group is deactivating but ortho, para-directing. Controlling the temperature prevents over-nitration and decomposition.

3. Reaction Monitoring & Workup:

-

Stir the reaction mixture at a controlled temperature until completion, monitored by a suitable technique (e.g., GC or TLC).

-

Once complete, carefully pour the reaction mixture over crushed ice. This will precipitate the crude product. Causality: Quenching on ice dilutes the strong acid and precipitates the organic product, which is insoluble in water.

4. Isolation and Purification:

-

Filter the solid product and wash thoroughly with cold water to remove residual acid.

-

The crude product, a mixture of isomers, can be purified by distillation or chromatography to isolate the desired para isomer, this compound.[3]

Spectroscopic and Physicochemical Characterization

The electronic structure of the molecule is directly reflected in its spectroscopic signatures and physical properties.

Physicochemical Properties

The key physical constants of this compound are summarized below.

| Property | Value | Source |

| Molecular Formula | C₇H₄F₃NO₃ | [1] |

| Molecular Weight | 207.11 g/mol | [5] |

| CAS Number | 713-65-5 | [5] |

| Appearance | Light orange to yellow clear liquid | [1][6] |

| Melting Point | 15 °C | [1][7] |

| Boiling Point | 87-89 °C (at 15 mmHg) | [7] |

| Density | ~1.45 g/mL | [1][7] |

| Solubility | Not miscible in water; Soluble in chloroform | [6][8] |

Vibrational Spectroscopy (FTIR & FT-Raman)

Vibrational spectroscopy provides direct insight into the bonding and functional groups within the molecule. A detailed analysis, supported by Density Functional Theory (DFT) calculations, has been performed on this compound.

The key vibrational modes confirm the presence and electronic environment of the principal functional groups:

-

NO₂ Group Vibrations: The nitro group exhibits strong, characteristic absorptions. The asymmetric stretching vibration is observed around 1532 cm⁻¹ in the FTIR spectrum and 1540 cm⁻¹ in the Raman spectrum. The symmetric stretch appears near 1353 cm⁻¹ (FTIR). These frequencies are typical for aromatic nitro compounds and reflect the strong polarization of the N-O bonds.

-

C-F Vibrations: The trifluoromethoxy group gives rise to very strong C-F stretching vibrations, which are computationally predicted and experimentally observed in the 1162-1250 cm⁻¹ region. The high intensity of these bands is a hallmark of C-F bonds.

-

Aromatic Ring Vibrations: C-H stretching vibrations are observed above 3000 cm⁻¹, while C-C stretching vibrations within the aromatic ring appear in the 1400-1650 cm⁻¹ range. The positions of these bands are influenced by the strong deactivating nature of the substituents.

Experimental Protocol: FTIR Spectroscopy

1. Sample Preparation:

-

For solid samples below their melting point, prepare a KBr (potassium bromide) pellet. Mix a small amount of the sample with dry KBr powder and press it into a transparent disc. Causality: KBr is transparent in the mid-IR region and provides a solid matrix for analysis.

-

For the liquid state (above 15°C), the spectrum can be recorded neat using a liquid cell or an ATR (Attenuated Total Reflectance) accessory.[5]

2. Data Acquisition:

-

Record the FTIR spectrum in the region of 4000–400 cm⁻¹.

-

Acquire a background spectrum of the empty sample compartment (or pure KBr pellet) first. Causality: This step is crucial to subtract the spectral contributions of atmospheric CO₂ and H₂O, as well as the sample matrix.

3. Data Analysis:

-

Identify characteristic absorption bands and compare them with literature values and correlation tables to confirm the presence of key functional groups (-NO₂, -OCF₃, aromatic ring).

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The molecule has a simple AA'BB' spin system for the four aromatic protons. Two distinct signals, appearing as doublets, are expected. The protons ortho to the strongly withdrawing nitro group would be expected to appear at a higher chemical shift (further downfield) compared to the protons ortho to the trifluoromethoxy group.

-

¹³C NMR: Four signals are expected for the aromatic carbons, in addition to the carbon of the -OCF₃ group. The carbon atoms directly attached to the electron-withdrawing groups (C-NO₂ and C-OCF₃) will be significantly deshielded. The -OCF₃ carbon will exhibit a characteristic quartet splitting pattern due to coupling with the three fluorine atoms.

Applications in Drug Discovery and Materials Science

The unique electronic and physicochemical properties of this compound make it a valuable intermediate in several high-value applications.[9]

Caption: Synthetic utility and application workflow.

Pharmaceutical Development

This compound is a crucial starting material for synthesizing pharmaceuticals where the trifluoromethoxy group is desired for its ability to improve drug-like properties.[1][4] The typical synthetic strategy involves the reduction of the nitro group to an amine, yielding 4-(trifluoromethoxy)aniline.[2][3] This aniline is then used as a core scaffold to build more complex molecules targeting various biological pathways.[1] The -OCF₃ group's metabolic stability arises from the high strength of the C-F bonds, which resist oxidative metabolism by cytochrome P450 enzymes.

Agrochemicals and Materials Science

In the agrochemical industry, 4-(trifluoromethoxy)aniline, derived from the title compound, serves as a precursor for next-generation herbicides and pesticides.[2][4] The fluorinated moiety often enhances the efficacy and stability of the final active ingredient.[1] Furthermore, the compound's thermal and chemical resistance makes it a candidate for incorporation into advanced polymers and coatings for specialized applications in electronics and aerospace.[1]

Conclusion

This compound is more than a simple chemical intermediate; it is a strategically designed building block whose value is derived directly from its fundamental electronic properties. The powerful and synergistic electron-withdrawing nature of the nitro and trifluoromethoxy groups dictates its reactivity, defines its spectroscopic profile, and ultimately enables its use in the creation of advanced molecules with enhanced performance characteristics. For scientists in drug discovery and materials development, a thorough understanding of these core electronic features is essential for leveraging this compound to its full potential in designing the next generation of pharmaceuticals, agrochemicals, and functional materials.

References

- 1. chemimpex.com [chemimpex.com]

- 2. innospk.com [innospk.com]

- 3. WO2016125185A2 - Process for the preparation of 4-substituted-1-(trifluoromethoxy)benzene compounds - Google Patents [patents.google.com]

- 4. nbinno.com [nbinno.com]

- 5. This compound | C7H4F3NO3 | CID 522405 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 4-(Trifluoromethoxy)nitrobenzene | 713-65-5 [chemicalbook.com]

- 7. chemsynthesis.com [chemsynthesis.com]

- 8. fishersci.co.uk [fishersci.co.uk]

- 9. nbinno.com [nbinno.com]

health and safety information for 1-Nitro-4-(trifluoromethoxy)benzene

An In-Depth Technical Guide to the Health and Safety of 1-Nitro-4-(trifluoromethoxy)benzene

Authored for Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive health and safety guide for the handling, storage, and emergency management of this compound (CAS No. 713-65-5). As a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyestuffs, a thorough understanding of its properties and associated hazards is paramount for ensuring laboratory safety.[1][2] This guide moves beyond mere compliance, offering field-proven insights and explaining the causality behind safety protocols to empower researchers with the knowledge needed for safe and effective work.

Compound Identification and Physicochemical Properties

This compound, also known as 4-Nitrophenyl trifluoromethyl ether, is an organic compound valued for the unique electronic properties imparted by its trifluoromethoxy group.[3] These properties, however, necessitate careful handling. A summary of its key identifiers and physicochemical characteristics relevant to safety is provided below.

Table 1: Compound Identification

| Identifier | Value |

|---|---|

| Chemical Name | This compound[4] |

| Synonyms | 4-(Trifluoromethoxy)nitrobenzene, 4-Nitrophenyl trifluoromethyl ether[1][3][4] |

| CAS Number | 713-65-5[3][4][5][6] |

| Molecular Formula | C7H4F3NO3[3][4][6] |

| Molecular Weight | 207.11 g/mol [4][6] |

Table 2: Physicochemical Properties

| Property | Value | Source(s) |

|---|---|---|

| Appearance | Light yellow to orange clear liquid | [6][7][8] |

| Melting Point | 15 °C | [3][7][8] |

| Boiling Point | 217.4 °C @ 760 mmHg; 60 °C @ 4 mmHg | [3][8] |

| Density | ~1.45 g/cm³ | [8] |

| Flash Point | 85 °C / 185 °F (Combustible Liquid) | [3][8] |

| Solubility | Not miscible or difficult to mix in water; Soluble in chloroform. |[2][7] |

Hazard Identification and GHS Classification

This chemical is classified as hazardous under the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200).[5] The Globally Harmonized System (GHS) classification provides a universal framework for understanding its primary risks.

Table 3: GHS Classification for this compound | Category | Code | Description | Pictogram | Signal Word | | :--- | :--- | :--- | :--- | :--- | | Skin Corrosion/Irritation | H315 | Causes skin irritation (Category 2) |

| Warning | | Serious Eye Damage/Irritation | H319 | Causes serious eye irritation (Category 2) | | | | STOT (Single Exposure) | H335 | May cause respiratory irritation (Category 3) | | | | Flammable Liquids | H227 | Combustible liquid | None in US | Warning |

STOT: Specific Target Organ Toxicity

Toxicological Profile: A Mechanistic Perspective

While comprehensive toxicological data for this compound is not fully available, the known hazards and the toxicology of structurally related nitroaromatic compounds provide a strong basis for risk assessment.[5]

-

Acute Effects : The primary documented hazards are irritation to the skin, eyes, and respiratory system.[5][6] Direct contact can cause redness and inflammation, while inhalation of vapors or mists may lead to irritation of the nasal passages and throat.[5][6]

-

Potential for Methemoglobinemia : A significant, albeit less immediate, risk associated with nitrobenzene compounds is methemoglobinemia.[5][9][10] Though one safety data sheet notes this as "none reasonably foreseeable," this condition arises when the iron in hemoglobin is oxidized, rendering it unable to transport oxygen.[5] This can lead to cyanosis, fatigue, dizziness, and, in severe cases, coma or death.[10] Given that nitrobenzene is readily absorbed through the skin and by inhalation, minimizing exposure is critical to prevent this systemic effect.[10]

-

Chronic Exposure and Carcinogenicity : Data on the chronic effects of this specific compound are lacking. However, it is crucial to note that the International Agency for Research on Cancer (IARC) classifies the parent compound, nitrobenzene, as Group 2B, "possibly carcinogenic to humans".[10] This underscores the importance of adhering to strict long-term exposure controls.

The Hierarchy of Controls: A Proactive Safety Framework

Effective management of chemical hazards relies on a multi-layered approach known as the hierarchy of controls. This framework prioritizes the most effective and reliable control measures.

Caption: The Hierarchy of Controls prioritizes safety measures.

4.1. Engineering Controls The primary method for controlling exposure is to handle this compound within a certified chemical fume hood.[11] This ensures that vapors and mists are effectively captured and exhausted, protecting the user from respiratory exposure.[5]

4.2. Administrative Controls

-

Standard Operating Procedures (SOPs): Develop and strictly follow detailed SOPs for all procedures involving this chemical.

-

Training: Ensure all personnel are trained on the specific hazards, handling protocols, and emergency procedures outlined in this guide and the material's Safety Data Sheet (SDS).

-

Access Control: Restrict access to areas where the chemical is stored and handled.

4.3. Personal Protective Equipment (PPE) PPE is the last line of defense and must be used in conjunction with engineering and administrative controls.

Table 4: Mandatory Personal Protective Equipment

| Protection Type | Specification | Rationale and Standards |

|---|---|---|

| Eye Protection | Chemical safety goggles and/or a full-face shield. | Protects against splashes and vapors that cause serious eye irritation.[6] Must conform to OSHA 29 CFR 1910.133 or European Standard EN166.[5] |

| Hand Protection | Chemical-resistant gloves (e.g., Butyl rubber, Viton®). | Prevents skin contact and irritation.[5] Nitrile gloves may offer splash protection but are not suitable for prolonged contact. Always check manufacturer's resistance data.[12] |

| Skin and Body | Flame-retardant lab coat worn over long-sleeved clothing and long pants. Closed-toe, chemical-resistant shoes. | Minimizes skin exposure from splashes and spills.[6][12] A chemical-resistant apron is recommended when handling larger quantities.[13] |

| Respiratory | Not required under normal use with adequate engineering controls (fume hood). | A NIOSH-approved respirator with an organic vapor cartridge is required if ventilation is insufficient or during a large spill cleanup.[6][11][12] |

Protocols for Handling, Storage, and Disposal

5.1. Step-by-Step Handling Protocol (Small Scale)

-

Preparation: Don all required PPE as specified in Table 4. Ensure the chemical fume hood is operational and the sash is at the appropriate working height.

-

Transport: Obtain the container from its designated storage location. Use a secondary container for transport to the fume hood.

-

Dispensing: Securely place the container in the fume hood. Use only spark-proof tools for opening and dispensing.[14] Transfer the required amount to your reaction vessel or weighing container.

-

Closure: Tightly close the primary container immediately after dispensing.

-

Cleanup: Decontaminate any affected surfaces within the fume hood. Dispose of any contaminated materials (e.g., pipette tips, weighing paper) in a designated hazardous waste container.

-

Post-Handling: Wash hands and any exposed skin thoroughly with soap and water after removing gloves.[5]

5.2. Storage Requirements

-

Store in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[2][5][15]

-

Keep the container tightly closed to prevent the release of vapors.[5][6]

-

Store locked up to prevent unauthorized access.[5]

-

Incompatibilities: Store away from strong oxidizing agents.[2]

5.3. Disposal Considerations This chemical and its containers must be treated as hazardous waste.[6] All disposal methods must comply with federal, state, and local environmental regulations.[5] Never dispose of this chemical down the drain.[5] Consult with your institution's environmental health and safety (EHS) department for specific disposal procedures.

Emergency Response Protocols

Rapid and correct response during an emergency is critical to minimizing harm.

Caption: Emergency first aid response flowchart for exposure.

6.1. Accidental Release Measures In the event of a spill, follow this protocol:

Caption: Step-by-step workflow for spill response.

Key Spill Response Steps:

-

Evacuate & Alert: Immediately alert personnel in the vicinity and evacuate non-essential staff.[16]

-

Control Hazards: Remove all sources of ignition and ensure the area is well-ventilated.[5][16]

-

Protect Yourself: Wear appropriate PPE, including respiratory protection if necessary.[5]

-

Contain & Absorb: Cover the spill with an inert, non-combustible absorbent material like sand, earth, or vermiculite.[5][16] Do not use combustible materials like sawdust.

-

Collect: Carefully sweep or scoop the absorbed material into a suitable, sealable container for hazardous waste disposal.[5]

-

Decontaminate: Clean the spill area thoroughly.

-

Dispose: Contact your EHS department for proper disposal of the waste container.

6.2. Fire-Fighting Measures

-

Extinguishing Media: Use dry chemical, carbon dioxide, water spray, or alcohol-resistant foam.[17][18]

-

Specific Hazards: This is a combustible liquid.[8] Keep containers cool with a water spray to prevent pressure buildup.[17] Thermal decomposition may produce irritating and toxic gases, including nitrogen oxides and hydrogen fluoride.[17][19]

-

Protective Equipment: Firefighters must wear full protective gear and a self-contained breathing apparatus (SCBA).[5][6]

References

- 1. nbinno.com [nbinno.com]

- 2. This compound, 98+%, Thermo Scientific 25 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.co.uk]

- 3. innospk.com [innospk.com]

- 4. This compound | C7H4F3NO3 | CID 522405 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. fishersci.com [fishersci.com]

- 6. assets.thermofisher.cn [assets.thermofisher.cn]

- 7. 4-(Trifluoromethoxy)nitrobenzene | 713-65-5 [chemicalbook.com]

- 8. This compound | 713-65-5 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 9. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 10. gov.uk [gov.uk]

- 11. benchchem.com [benchchem.com]

- 12. ehs.ucsf.edu [ehs.ucsf.edu]

- 13. UNIT 7: Personal Protective Equipment [cms.ctahr.hawaii.edu]

- 14. 4-(Trifluoromethoxy)nitrobenzene - Safety Data Sheet [chemicalbook.com]

- 15. This compound | 713-65-5 | TCI AMERICA [tcichemicals.com]

- 16. nj.gov [nj.gov]

- 17. cdhfinechemical.com [cdhfinechemical.com]

- 18. aksci.com [aksci.com]

- 19. fishersci.com [fishersci.com]

The Trifluoromethoxy Group: A Strategic Tool in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, with the trifluoromethoxy (-OCF₃) group emerging as a uniquely powerful functional moiety. This guide provides a comprehensive technical overview of the multifaceted role of the trifluoromethoxy group in drug design and development. We will delve into its profound impact on key physicochemical and pharmacokinetic properties, including lipophilicity, metabolic stability, membrane permeability, and target engagement. Through a blend of theoretical principles, quantitative data, and practical experimental protocols, this document aims to equip researchers with the knowledge to effectively leverage the -OCF₃ group to overcome common drug discovery challenges and engineer more effective and safer therapeutics.

Introduction: The Rise of a "Super-Halogen" in Drug Design

The trifluoromethoxy group is often referred to as a "super-halogen" or a "pseudo-halogen" due to its electronic properties being similar to that of chlorine or fluorine.[1] However, its influence extends far beyond simple electronic modulation. The trifluoromethoxy group offers a unique combination of high lipophilicity, exceptional metabolic stability, and distinct conformational preferences that set it apart from other common substituents in medicinal chemistry.[1][2] Its strategic deployment can lead to significant improvements in a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile, ultimately enhancing its therapeutic potential.[3] This guide will explore the fundamental principles governing the effects of the -OCF₃ group and provide practical insights into its application.

Physicochemical Properties: A Quantitative Perspective

The introduction of a trifluoromethoxy group can dramatically alter the physicochemical landscape of a molecule. Understanding these changes is critical for rational drug design.

Lipophilicity: A Key Driver of Permeability and Potency

The trifluoromethoxy group is one of the most lipophilic substituents used in drug design, with a Hansch π parameter of +1.04.[2] This is significantly higher than that of the trifluoromethyl (-CF₃) group (+0.88) and the methoxy (-OCH₃) group (-0.02).[2] This increased lipophilicity can enhance a compound's ability to cross biological membranes, such as the intestinal wall and the blood-brain barrier, which is often crucial for reaching the target site of action.[4]

| Substituent | Hansch π Value | Calculated logP (Benzene derivative) |

| -H | 0.00 | 2.13 |

| -OCH₃ | -0.02 | 2.11 |

| -CF₃ | +0.88 | 3.01 |

| -OCF₃ | +1.04 | 3.17 |